molecular formula C18H23F2N7O3 B1245309 N-[2-(Carbamimidamidooxy)ethyl]-2-{3-[(2,2-Difluoro-2-Phenylethyl)amino]-6-Methyl-2-Oxopyrazin-1(2h)-Yl}acetamide

N-[2-(Carbamimidamidooxy)ethyl]-2-{3-[(2,2-Difluoro-2-Phenylethyl)amino]-6-Methyl-2-Oxopyrazin-1(2h)-Yl}acetamide

Numéro de catalogue B1245309
Poids moléculaire: 423.4 g/mol
Clé InChI: IDCKXHIGLKQWMM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

RWJ-671818 is a novel, orally active, and selective inhibitor of human alpha-thrombin. It is characterized by an oxyguanidine P1 motif, which contributes to its high specificity and potency. This compound has been identified as potentially useful for the acute and chronic treatment of venous and arterial thrombosis .

Méthodes De Préparation

The synthesis of RWJ-671818 involves several key steps:

    Formation of the Oxyguanidine Moiety: This step involves the reaction of a suitable precursor with guanidine to form the oxyguanidine group.

    Coupling with the Pyrazine Derivative: The oxyguanidine intermediate is then coupled with a pyrazine derivative under specific reaction conditions to form the core structure of RWJ-671818.

    Final Modifications:

Industrial production methods for RWJ-671818 would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Analyse Des Réactions Chimiques

RWJ-671818 undergoes several types of chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxyguanidine moiety.

    Reduction: Reduction reactions can occur at the pyrazine ring, leading to the formation of reduced derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include oxidized, reduced, and substituted derivatives of RWJ-671818 .

Applications De Recherche Scientifique

RWJ-671818 has several scientific research applications:

Mécanisme D'action

RWJ-671818 exerts its effects by selectively inhibiting human alpha-thrombin. The compound binds to the active site of thrombin, preventing it from cleaving fibrinogen to fibrin and activating other coagulation factors. This inhibition disrupts the coagulation cascade, thereby reducing the formation of blood clots. The molecular targets involved include the active site of thrombin and the surrounding amino acid residues that interact with the oxyguanidine P1 motif .

Comparaison Avec Des Composés Similaires

RWJ-671818 can be compared with other thrombin inhibitors such as:

    Dabigatran: Another orally active thrombin inhibitor, but with a different chemical structure and mechanism of action.

    Argatroban: A synthetic direct thrombin inhibitor used for anticoagulation in patients with heparin-induced thrombocytopenia.

    Bivalirudin: A peptide-based thrombin inhibitor used in patients undergoing percutaneous coronary intervention.

RWJ-671818 is unique due to its oxyguanidine P1 motif, which provides high specificity and potency against thrombin. This structural feature distinguishes it from other thrombin inhibitors and contributes to its potential therapeutic benefits .

Propriétés

Formule moléculaire

C18H23F2N7O3

Poids moléculaire

423.4 g/mol

Nom IUPAC

N-[2-(diaminomethylideneamino)oxyethyl]-2-[3-[(2,2-difluoro-2-phenylethyl)amino]-6-methyl-2-oxopyrazin-1-yl]acetamide

InChI

InChI=1S/C18H23F2N7O3/c1-12-9-24-15(25-11-18(19,20)13-5-3-2-4-6-13)16(29)27(12)10-14(28)23-7-8-30-26-17(21)22/h2-6,9H,7-8,10-11H2,1H3,(H,23,28)(H,24,25)(H4,21,22,26)

Clé InChI

IDCKXHIGLKQWMM-UHFFFAOYSA-N

SMILES canonique

CC1=CN=C(C(=O)N1CC(=O)NCCON=C(N)N)NCC(C2=CC=CC=C2)(F)F

Synonymes

1-(N-(2-(Amidinoaminooxy)ethyl)amino)carbonylmethyl-6-methyl-3-(2,2-difluoro-2-phenylethylamino)pyrazinone
RWJ 671818
RWJ-671818
RWJ671818

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.